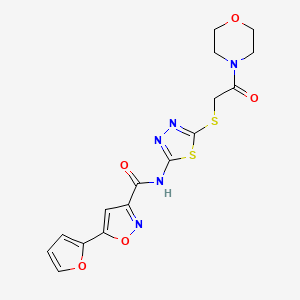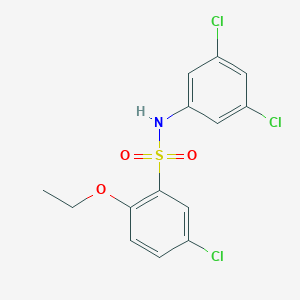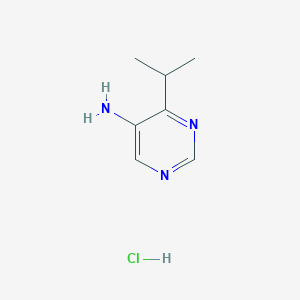![molecular formula C15H12ClN5O2S B2798680 2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide CAS No. 902874-58-2](/img/structure/B2798680.png)
2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide, also known as Sulfamethoxazole, is an antibiotic that is commonly used to treat bacterial infections. It belongs to the sulfonamide class of antibiotics and is often used in combination with trimethoprim to create a powerful antibiotic known as co-trimoxazole. Sulfamethoxazole is a widely used antibiotic due to its effectiveness against a broad range of bacterial infections, including urinary tract infections, pneumonia, and bronchitis.
Wirkmechanismus
2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamidezole works by inhibiting the synthesis of folic acid in bacteria, which is essential for the production of DNA and RNA. By inhibiting this process, sulfamethoxazole prevents the bacteria from replicating and spreading, allowing the body's immune system to fight off the infection.
Biochemical and Physiological Effects
2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamidezole has been shown to have a number of biochemical and physiological effects on the body. It can cause a decrease in the levels of certain vitamins, such as folic acid and vitamin K, which can lead to side effects such as anemia and bleeding disorders. 2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamidezole can also cause liver damage and allergic reactions in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamidezole is a widely used antibiotic in laboratory experiments due to its effectiveness against a broad range of bacterial infections. It is often used in combination with other antibiotics to create a more powerful treatment regimen. However, sulfamethoxazole can have side effects on laboratory animals, such as liver damage and allergic reactions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on sulfamethoxazole. One area of research could focus on the development of new antibiotics that are more effective against bacterial infections and have fewer side effects. Another area of research could focus on the use of sulfamethoxazole in the treatment of other diseases, such as malaria and toxoplasmosis. Finally, research could focus on the development of new synthesis methods for sulfamethoxazole that are more efficient and environmentally friendly.
Synthesemethoden
2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamidezole is synthesized through a multi-step process that involves the reaction of 4-aminobenzenesulfonamide with 2-chloro-N-(2-hydroxyethyl)acetamide. The resulting compound is then reacted with 2-chloro-N-(2-methyl-4-oxo-1,2,3,4-tetrahydropteridin-7-yl)acetamide to produce the final product. The synthesis of sulfamethoxazole is a complex process that requires careful control of reaction conditions to ensure a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamidezole has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of bacterial infections. It is often used in combination with other antibiotics to create a more powerful treatment regimen. 2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamidezole has also been studied for its potential use in the treatment of other diseases, such as malaria and toxoplasmosis.
Eigenschaften
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O2S/c16-10-4-2-1-3-9(10)7-21-14(23)12-13(19-6-5-18-12)20-15(21)24-8-11(17)22/h1-6H,7-8H2,(H2,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUKZJSNKIUHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=NC=CN=C3N=C2SCC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-[(2-Chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-isopropylphenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2798597.png)

![(E)-N-[(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2798603.png)


![[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2798606.png)

![N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2798608.png)
![2-Oxa-5-azaspiro[3.5]non-7-ene](/img/structure/B2798610.png)
![N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide](/img/structure/B2798613.png)


![Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2798619.png)
![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2798620.png)